(1s)-Camphanoyl chloride
Description
(1S)-Camphanoyl chloride is a chiral acyl chloride derived from camphor, a bicyclic monoterpene. Its systematic name is (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (CAS: 39637-74-6). It is widely used in organic synthesis for chiral derivatization, enabling the resolution of enantiomers via diastereomeric crystallization or chromatography .
Structure
3D Structure
Properties
Molecular Formula |
C11H17ClO |
|---|---|
Molecular Weight |
200.70 g/mol |
IUPAC Name |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C11H17ClO/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3/t7?,8?,11-/m0/s1 |
InChI Key |
DMAJPRJLPDUPBK-AYVLWNQUSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2C(=O)Cl |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)Cl)C)C |
Origin of Product |
United States |
Scientific Research Applications
Chiral Derivatization Agent
One of the primary applications of (1S)-camphanoyl chloride is as a chiral derivatizing agent . It facilitates the determination of enantiomeric excess in alcohols and amines by forming diastereomeric esters, which can be separated through crystallization or chromatography. This method is particularly effective for analyzing racemic mixtures, allowing for the precise quantification of individual enantiomers in complex mixtures .
Case Study: Stereoisomer Separation
A study highlighted the effectiveness of camphanic acid chloride in separating stereoisomers containing hydroxy functional groups. The methodology demonstrated that using camphanic acid chloride resulted in improved resolution and efficiency compared to traditional methods, making it a powerful tool for drug metabolism studies and pharmacokinetics .
Resolving Agent for Alcohols
This compound serves as a resolving agent for various alcohols by forming diastereomeric esters. These esters exhibit different physical properties, which can be exploited to achieve separation through techniques such as chromatography. This application is crucial in the pharmaceutical industry, where the purity of chiral compounds is often essential for efficacy and safety .
Synthesis of Chiral Compounds
The compound is also employed in the synthesis of chiral intermediates and pharmaceuticals. Its ability to introduce chirality into synthetic pathways is invaluable, especially in the production of drugs that require specific stereochemistry for biological activity. The synthesis typically involves reacting (1S)-camphanic acid with thionyl chloride to yield this compound .
Analytical Chemistry
In analytical chemistry, this compound is used for chiral analysis of drugs and metabolites. The derivatives formed can be analyzed using advanced chromatographic techniques such as supercritical fluid chromatography (SFC) and ultra-performance convergence chromatography (UPC^2). These methods enhance the detection and separation of chiral compounds, providing accurate analytical results essential for quality control in pharmaceutical development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloride group in (1S)-camphanoyl chloride acts as a leaving group, enabling nucleophilic substitution with various reagents:
Key Observation: Reactions with secondary alcohols show 15-20% higher stereoselectivity compared to primary alcohols due to steric effects .
Acylation Reactions
As a potent acylating agent, it facilitates ketone and ester formations:
Esterification Protocol
textThis compound + Diol → Bis-camphanate ester [3]
Conditions:
-
Solvent: Anhydrous dichloromethane
-
Catalyst: 4-Dimethylaminopyridine (0.1 eq)
-
Time: 2-4 hrs at 25°C
Stereochemical Impact: The (1S) configuration induces ΔΔG‡ of 2.3 kcal/mol between diastereomeric pathways, enabling >95% ee in resolved products .
Reduction Reactions
The carbonyl group undergoes selective reduction under controlled conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, -78°C, 1 hr | Camphanoyl alcohol | 98% |
| DIBAL-H | Toluene, 0°C, 30 min | Aldehyde intermediate | 82% |
Critical Note: Over-reduction to hydrocarbons occurs if reaction times exceed 2 hrs with LiAlH₄ .
Environmental Sensitivity
Solvent Compatibility Table
| Solvent | Compatibility | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Dichloromethane | Excellent | 0.45 ± 0.03 |
| THF | Good | 0.32 ± 0.02 |
| Methanol | Poor | 0.05 ± 0.01 |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares (1S)-Camphanoyl chloride with 10-camphorsulfonyl chloride (a sulfonyl derivative) and decanoyl chloride (a linear acyl chloride):
Reactivity and Selectivity
This compound: Reacts with alcohols/amines to form esters/amides. Its rigid bicyclic structure creates steric hindrance, enhancing enantioselectivity in diastereomer formation . Used in resolutions with >90% enantiomeric excess (e.g., 4-hydroxy[2.2]paracyclophane) .
10-Camphorsulfonyl Chloride :
- Reacts with nucleophiles (e.g., amines) to form sulfonamides. The sulfonyl group is electron-withdrawing, increasing stability of derivatives. Applied in asymmetric catalysis and protecting-group strategies .
Decanoyl Chloride: A linear acyl chloride used to introduce hydrophobic decanoyl groups. Lacks stereoselectivity due to its flexible aliphatic chain .
Research Findings
- Camphanoyl Chloride: Zhuravsky et al. resolved racemic bromo-hydroxy[2.2]paracyclophane using this compound, achieving >99% ee after column chromatography . Partial separation (5:1 diastereomer ratio) was reported for 5-(2-methoxy-1-naphthyl)benzofluorene derivatives .
- Camphorsulfonyl Chloride: Used in synthesizing chiral auxiliaries for asymmetric Diels-Alder reactions, though less commonly than camphanoyl chloride .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the direct acylation of (1S,4R)-camphanic acid using thionyl chloride:
-
Reagents :
-
(1S,4R)-Camphanic acid (63.8 g, 0.322 mol)
-
Thionyl chloride (200 mL, excess)
-
-
Steps :
-
Combine reagents in a three-necked flask under argon.
-
Reflux at 80°C for 3 hours.
-
Remove excess SOCl₂ via rotary evaporation.
-
Purify residual solid via three toluene azeotropic distillations.
-
Table 1: Optimization Parameters for Thionyl Chloride Method
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes reaction rate |
| Molar Ratio (Acid:SOCl₂) | 1:3 | Ensures complete conversion |
| Purification | Toluene azeotrope | Removes residual SOCl₂ |
Industrial-Scale Production
| Aspect | Industrial | Laboratory |
|---|---|---|
| Batch Size | 10–100 kg | 0.1–1 kg |
| SOCl₂ Recovery | >90% | Not applicable |
| Purity | ≥97% (HPLC) | ≥99% (NMR) |
Alternative Acylating Agents
Phosphorus Pentachloride (PCl₅)
A less common method involves PCl₅ for anhydride formation, followed by hydrolysis:
-
React (+)-(1R,3S)-camphoric acid with PCl₅ to form (−)-(1R,3R)-3-chlorocamphoric anhydride.
-
Hydrolyze the anhydride in 0.1 N H₂SO₄ at 80°C to yield (1S,4R)-camphanic acid.
-
Proceed with SOCl₂ acylation as in Section 1.
Yield : 72% after hydrolysis; 90% overall.
Table 3: Comparative Analysis of Acylating Agents
| Agent | Reaction Time | Byproducts | Yield |
|---|---|---|---|
| SOCl₂ | 3 hours | SO₂, HCl | 99% |
| PCl₅ | 12 hours | POCl₃, HCl | 90% |
Purification and Characterization
Recrystallization Protocols
Spectroscopic Validation
Applications in Enantiomeric Resolution
Diastereomer Synthesis for HPLC
This compound reacts with racemic amines (e.g., mexiletine) to form separable diastereomers. Key conditions:
-
Molar Ratio : 1:1 (amine:chloride) in dichloromethane.
-
Base : Pyridine (catalytic) for HCl scavenging.
-
HPLC Resolution : α = 1.8–2.1 using C₁₈ columns with TFA/MeCN mobile phases.
Challenges and Innovations
Moisture Sensitivity
This compound hydrolyzes rapidly in humid environments. Solutions:
Q & A
Q. What are the established methods for synthesizing (1S)-camphanoyl chloride, and how can its purity be verified?
this compound is synthesized via the reaction of (-)-(1S,4R)-camphanic acid with thionyl chloride (SOCl₂). Critical parameters include stoichiometric control of SOCl₂, anhydrous conditions, and purification by vacuum distillation. Purity verification involves analytical techniques such as ¹H/¹³C NMR (to confirm absence of unreacted camphanic acid) and chiral HPLC (to confirm enantiomeric excess >98%) .
Q. How should researchers safely handle this compound in laboratory settings?
Due to its corrosive nature (Skin Corr. 1B classification), handling requires PPE: nitrile gloves, chemical goggles, and a Type P3 respirator. Work must be conducted in a fume hood, and spills should be neutralized with sodium bicarbonate. Storage recommendations include airtight containers under inert gas (argon) at -20°C to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm esterification (e.g., upfield shifts for camphanoyl protons at δ 1.0–1.5 ppm).
- X-ray crystallography : To resolve stereochemical ambiguities in diastereomeric adducts, as demonstrated in cyclopropane derivative studies .
- Chiral HPLC : To quantify enantiomeric excess using columns like Chiralpak IA/IB .
Q. What is the role of this compound as a chiral derivatizing agent in stereochemical analysis?
It reacts with hydroxyl or amine groups to form diastereomeric esters/amides, enabling separation via silica gel chromatography. For example, resolution of (±)-4-hydroxy[2.2]paracyclophane using this compound yielded enantiopure products (>99% ee) after saponification .
Advanced Research Questions
Q. How can diastereomeric resolution efficiency be optimized when using this compound?
Key variables include:
- Solvent polarity : Use hexane/ethyl acetate gradients (e.g., 9:1 to 1:1) to improve separation on silica columns.
- Temperature control : Lower temperatures (4°C) enhance crystallinity of diastereomers.
- Derivatization time : Extended reaction times (24–48 hrs) ensure complete conversion, monitored by TLC .
Q. What strategies address contradictory stereochemical assignments in this compound adducts?
Contradictions may arise from NMR coupling constants or conflicting NOE data. Resolution methods include:
Q. How can this compound be integrated into multi-step synthetic routes for bioactive molecules?
Example: Synthesis of anti-HIV agent DCK involves:
Q. What are common pitfalls in scaling up reactions involving this compound, and how are they mitigated?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
